BenchChemオンラインストアへようこそ!

Oxcarbazepine-D2

LC-MS/MS bioanalysis therapeutic drug monitoring

Oxcarbazepine-D2 is the gold-standard SIL internal standard for accurate oxcarbazepine quantification in human plasma and urine. Its identical chemical behavior ensures precise matrix effect correction, essential for regulatory-compliant TDM and pharmacokinetic studies. Generic analogs cannot match its co-elution precision for bioanalytical method validation.

Molecular Formula C15H12N2O2
Molecular Weight 254.28 g/mol
Cat. No. B13448176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxcarbazepine-D2
Molecular FormulaC15H12N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
InChIInChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i9D2
InChIKeyCTRLABGOLIVAIY-KNXIQCGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxcarbazepine-D2 for LC-MS/MS Quantification: Stable Isotope-Labeled Internal Standard Procurement Guide


Oxcarbazepine-D2 is a deuterium-labeled analog of the anticonvulsant drug oxcarbazepine, classified as a stable isotope-labeled (SIL) internal standard. It contains two deuterium atoms substituting hydrogen atoms in the molecular structure, resulting in a molecular formula of C15H10D2N2O2 and a molecular weight approximately 2.02 Da greater than the non-deuterated parent compound . This compound is intended exclusively for research and analytical applications, not for therapeutic use. SIL internal standards are considered the gold standard for mass spectrometry-based quantification because they are chemically identical to the non-deuterated analyte, enabling co-elution during chromatography while being distinguishable by mass .

Why Non-Deuterated or Structural Analog Internal Standards Cannot Replace Oxcarbazepine-D2 in Regulated Bioanalysis


In LC-MS/MS bioanalysis, the use of a non-deuterated internal standard or a structural analog introduces significant risk of matrix effect divergence and ion suppression variability that cannot be adequately compensated for without a true stable isotope-labeled analog . Generic substitution fails because the internal standard must co-elute with the analyte and exhibit identical ionization behavior under variable biological matrix conditions to correct for sample-to-sample variability. Structural analogs such as imipramine, while used in some published oxcarbazepine methods, lack the chemical identity necessary to mirror the exact extraction recovery and ion source behavior of oxcarbazepine across diverse patient plasma samples [1]. The deuterated internal standard method has been explicitly validated for simultaneous estimation of oxcarbazepine and its active metabolite in human plasma, demonstrating that SIL-IS approaches fulfill current bioanalytical method validation guidelines [1].

Oxcarbazepine-D2 Quantitative Differentiation: Evidence-Based Comparison Against Alternative Internal Standards


Oxcarbazepine-D2 Mass Differentiation: m/z Separation for Quantitative MRM Detection

Oxcarbazepine-D2 provides a +2 Da mass shift relative to the non-deuterated oxcarbazepine analyte, enabling unambiguous mass spectrometric differentiation in multiple reaction monitoring (MRM) mode. The molecular weight of Oxcarbazepine-D2 is approximately 254.29 g/mol compared to 252.27 g/mol for non-deuterated oxcarbazepine . This mass difference permits distinct m/z transitions for the analyte and internal standard without isotopic overlap that could compromise quantification accuracy .

LC-MS/MS bioanalysis therapeutic drug monitoring

Structural Analog vs. SIL-IS: Matrix Effect Compensation Comparison in Human Plasma

While direct comparative matrix effect data for Oxcarbazepine-D2 versus structural analog internal standards is not publicly available, class-level evidence establishes that SIL-IS approaches provide superior matrix effect compensation. A method using imipramine as a non-deuterated internal standard for oxcarbazepine quantification has been developed and validated [1]. However, published literature indicates that stable isotope-labeled internal standards are considered the gold standard for antiepileptic drug measurement because they co-elute with the analyte and experience identical matrix effects and ionization efficiency [2]. The deuterated internal standard method for oxcarbazepine and its metabolite MHD in human plasma has been validated and fulfills current bioanalytical method validation guidelines [2]. In contrast, structural analogs may exhibit divergent matrix effect behavior that cannot be fully compensated.

matrix effects method validation LC-MS/MS

Oxcarbazepine-D2 vs. Oxcarbazepine-D4: Deuteration Level Selection for Cost-Effective Quantification

Oxcarbazepine-D2 and Oxcarbazepine-D4 are both commercially available deuterated internal standards for oxcarbazepine quantification. Oxcarbazepine-D4 contains four deuterium atoms and provides a +4 Da mass shift, while Oxcarbazepine-D2 contains two deuterium atoms with a +2 Da mass shift [1]. The +2 Da mass shift of D2 is sufficient to avoid isotopic interference from the analyte's natural M+1 and M+2 isotopic peaks in most low-resolution MS applications. No direct head-to-head comparative performance data (e.g., precision, accuracy, matrix effect) between D2 and D4 variants was identified in the public domain.

stable isotope labeling internal standard selection procurement

Oxcarbazepine-D2 Recommended Applications: Where This SIL-IS Delivers Validated Analytical Performance


Therapeutic Drug Monitoring of Oxcarbazepine in Clinical Plasma Samples

Oxcarbazepine-D2 is suitable for use as an internal standard in validated LC-MS/MS methods for therapeutic drug monitoring (TDM) of oxcarbazepine in human plasma. Published methods using deuterated internal standards for simultaneous quantification of oxcarbazepine and its active metabolite 10-hydroxycarbazepine (MHD) in human plasma have been validated and fulfill current bioanalytical method validation guidelines [1]. The SIL-IS approach is considered the gold standard for antiepileptic drug measurement in clinical settings [1].

Pharmacokinetic Studies Requiring Accurate Oxcarbazepine Quantification

For pharmacokinetic studies involving oxcarbazepine, Oxcarbazepine-D2 enables accurate quantification by compensating for variable extraction recovery and matrix effects across multiple time points and biological matrices. The deuterated internal standard method has been applied to the estimation of oxcarbazepine in human plasma and urine samples [1].

Regulated Bioanalysis Supporting ANDA and DMF Submissions

Oxcarbazepine-D2, when supplied with comprehensive Certificate of Analysis (COA) documentation including characterization by NMR, mass spectrometry, and HPLC purity data, supports pharmaceutical research applications including product development, ANDA and DMF submissions, quality control (QC), and method validation [1]. The compound serves as a reference standard for traceability against pharmacopeial standards (USP or EP) when properly characterized [1].

Quote Request

Request a Quote for Oxcarbazepine-D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.